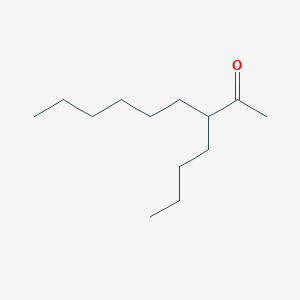
4-(Acetyloxy)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)octanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to the fourth carbon of an octanoic acid chain. This compound is a derivative of octanoic acid, a medium-chain fatty acid with the formula C₈H₁₆O₂ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)octanoic acid typically involves the acetylation of 4-hydroxyoctanoic acid. This can be achieved using acetyl chloride in the presence of a base like triethylamine . Another method involves the use of acetic anhydride with a catalyst such as pyridine and a bit of DMAP (4-dimethylaminopyridine) . These reactions are carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetyloxy)octanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxyoctanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol group, yielding 4-hydroxyoctanoic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Major Products Formed
Hydrolysis: 4-Hydroxyoctanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Hydroxyoctanoic acid.
Applications De Recherche Scientifique
4-(Acetyloxy)octanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, such as antibacterial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)octanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can participate in various metabolic pathways. The octanoic acid moiety can be metabolized by enzymes involved in fatty acid oxidation, contributing to energy production and other cellular processes .
Comparaison Avec Des Composés Similaires
4-(Acetyloxy)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A straight-chain saturated fatty acid with similar metabolic pathways.
4-Hydroxyoctanoic acid: The hydrolyzed form of this compound, lacking the acetyloxy group.
Acetic acid: A simple carboxylic acid that is a product of the hydrolysis of this compound.
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
60121-03-1 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-acetyloxyoctanoic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-9(14-8(2)11)6-7-10(12)13/h9H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
DNRSQNCILTYJNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)




